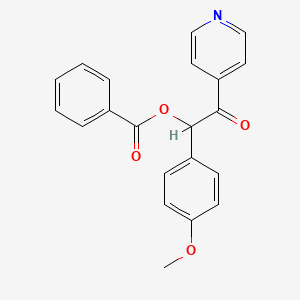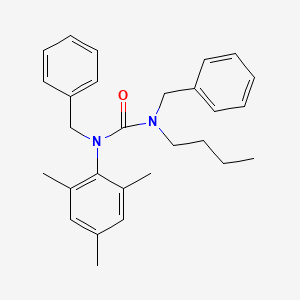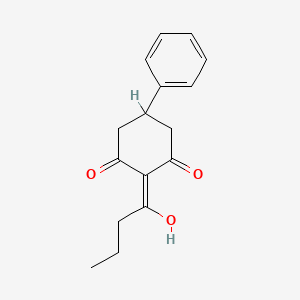
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide is a chemical compound known for its unique structure and reactivity. It contains 33 atoms, including 19 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, and 1 bromine atom
Métodos De Preparación
The synthesis of 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide typically involves the reaction of cyclopropene derivatives with trimethylsilyl groups under specific conditions. The reaction conditions often require the presence of a brominating agent to introduce the bromine atom into the molecule. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, the compound may act as an intermediate, facilitating the formation of desired products through its reactive sites.
Comparación Con Compuestos Similares
When compared to similar compounds, 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide stands out due to its unique combination of trimethylsilyl groups and a bromine atom. Similar compounds include:
1,3-Bis(trimethylsilyl)propyne: Another compound with trimethylsilyl groups but different reactivity and applications.
Cyclopropene derivatives: Compounds with similar ring structures but lacking the specific functional groups present in this compound.
Propiedades
Número CAS |
87883-32-7 |
|---|---|
Fórmula molecular |
C10H19BrOSi2 |
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
2,3-bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide |
InChI |
InChI=1S/C10H19BrOSi2/c1-13(2,3)8-7(10(11)12)9(8)14(4,5)6/h7H,1-6H3 |
Clave InChI |
UBAYJVSDXULQGY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C1C(=O)Br)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)



![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)



